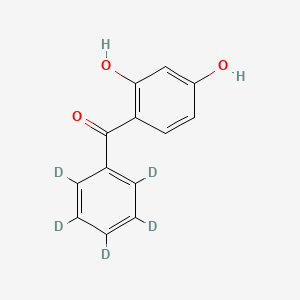
2,4-Dihydroxybenzophenone-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydroxybenzophenone-d5 is a deuterium-labeled derivative of 2,4-Dihydroxybenzophenone. This compound is primarily used in scientific research as a stable isotope-labeled standard. The presence of deuterium atoms makes it particularly useful in various analytical and spectroscopic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Dihydroxybenzophenone-d5 can be synthesized by reacting resorcinol with a benzotrihalide in the presence of an aqueous solution of N-methylpyrrolidone. The crude reaction product is then subjected to vacuum distillation to obtain the purified compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of Friedel-Crafts catalysts such as aluminum chloride or zinc chloride. The reaction between resorcinol and benzoyl chloride or benzoic acid under anhydrous conditions yields the desired product. this method often results in lower yields and requires careful handling of moisture-sensitive catalysts .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dihydroxybenzophenone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Halogenated benzophenones
Applications De Recherche Scientifique
2,4-Dihydroxybenzophenone-d5 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-Dihydroxybenzophenone-d5 involves its interaction with molecular targets such as Toll-like receptor 4 and myeloid differentiation factor 2. It inhibits the dimerization of Toll-like receptor 4, thereby reducing the production of pro-inflammatory mediators. Additionally, it stabilizes mitochondrial membrane potential and decreases mitochondrial reactive oxygen species production .
Comparaison Avec Des Composés Similaires
- 2,4-Dihydroxybenzophenone
- 4,4’-Dihydroxybenzophenone
- 2-Hydroxy-4-methoxybenzophenone
- 2,2’,4,4’-Tetrahydroxybenzophenone
Comparison: 2,4-Dihydroxybenzophenone-d5 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. Compared to its non-deuterated counterparts, it provides more accurate and reliable data in mass spectrometry and other analytical techniques .
Propriétés
Formule moléculaire |
C13H10O3 |
|---|---|
Poids moléculaire |
219.25 g/mol |
Nom IUPAC |
(2,4-dihydroxyphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone |
InChI |
InChI=1S/C13H10O3/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,14-15H/i1D,2D,3D,4D,5D |
Clé InChI |
ZXDDPOHVAMWLBH-RALIUCGRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=C(C=C2)O)O)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















